Duplex Thermal Stability Order: dN Produces a Unique Tm Rank Order Against All Four Natural Bases Compared to dI
In direct head-to-head thermal denaturation experiments of nonadecanucleotide duplexes, the substitution of a single dN or dI opposite each natural base reveals a distinct rank order of stability. For dN, the Tm order is T (55.5°C) > G (54.7°C) > A (51.9°C) ≈ C (51.8°C). In contrast, for dI, the order is C (57.7°C) > A (55.8°C) > G (53.7°C) > T (53.1°C). This demonstrates that dN prefers pairing with T and G, whereas dI shows greatest stability with C and A, resulting in a fundamentally different hybridization signature [1].
dI: C (57.7°C) > A > G > T
| Evidence Dimension | Duplex melting temperature (Tm) for nonadecanucleotide duplexes containing a single base pair between the analog (dN or dI) and each natural base. |
|---|---|
| Target Compound Data | 2'-Deoxynebularine (dN) Tm values: dN·T (55.5°C), dN·G (54.7°C), dN·A (51.9°C), dN·C (51.8°C). Reference C·G duplex Tm: 60.7°C. |
| Comparator Or Baseline | 2'-Deoxyinosine (dI) Tm values: dI·C (57.7°C), dI·A (55.8°C), dI·G (53.7°C), dI·T (53.1°C). |
| Quantified Difference | dN shows a reversed stability preference: dN·T is 2.4°C more stable than dI·T, while dN·C is 5.9°C less stable than dI·C. The range of Tm values for dN (52-56°C) is narrower than for dI (53-58°C). |
| Conditions | Buffer: 0.15 M NaCl, 0.05 M sodium phosphate, pH 7.5. Error in Tm is about ±0.3°C. Data from nonadecanucleotide duplexes A-G (Table 2 in source). |
Why This Matters
For scientists procuring a universal base, this data proves dN yields a different target binding profile, crucial for avoiding biased hybridization in degenerate primer or probe pools where an even melting profile is desired.
- [1] Eritja, R., Horowitz, D.M., Walker, P.A., et al. Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Res. 1986, 14(20), 8135-8153. (Table 2: Tm data for dI, dX, and dN base pairs) View Source
